molecular formula C11H10O B190023 2-(4-Methylphenyl)furan CAS No. 17113-32-5

2-(4-Methylphenyl)furan

Cat. No.: B190023
CAS No.: 17113-32-5
M. Wt: 158.2 g/mol
InChI Key: NUCCVVARGOJARG-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)furan can be achieved through several methods. One common approach involves the electrophilic cyclization of 1-(4-bromophenyl)-4-methylphenyl)but-3-yn-1-ol using N-iodosuccinimide. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under nitrogen atmosphere, followed by purification through recrystallization and chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired furan derivative .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylphenyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted furans, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

2-(4-Methylphenyl)furan has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)furan involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Its methylphenyl group enhances its stability and provides opportunities for further functionalization .

Properties

IUPAC Name

2-(4-methylphenyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCCVVARGOJARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464298
Record name 2-(4-methylphenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17113-32-5
Record name 2-(4-Methylphenyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17113-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-methylphenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-tolylboronic acid (500 mg), 2-bromofuran, and tetrakis(triphenylphosphine)palladium (177 mg) were added to the mixture of 24 ml of dimethoxyethane and 15 ml of ethanol under nitrogen atmosphere. Additionally 1N sodium carbonate (12 ml) was added to the mixture and the resulting mixture was heated at reflux for 2 h. Water was added to the mixture and the mitture was extracted with diethyl ether. The organic layer was dried and the solvent was removed under reduced pressure. The residue was purified by the use of silica gel column chromatography to give 438 mg of 2-(4-tolyl)furan.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
177 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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